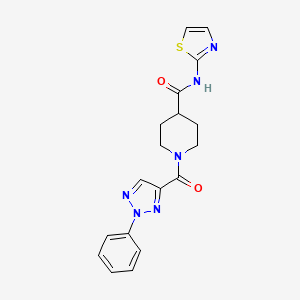

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with two distinct pharmacophores:

- 2-Phenyl-2H-1,2,3-triazole-4-carbonyl group: A heterocyclic triazole ring with a phenyl substituent at position 2. Triazoles are known for metabolic stability and hydrogen-bonding capabilities .

- N-linked 1,3-thiazol-2-yl group: A thiazole ring commonly utilized in medicinal chemistry for its electron-rich properties and ability to engage in π-π interactions .

The molecular weight of the compound is ~435.47 g/mol (calculated based on structural components).

Properties

IUPAC Name |

1-(2-phenyltriazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c25-16(21-18-19-8-11-27-18)13-6-9-23(10-7-13)17(26)15-12-20-24(22-15)14-4-2-1-3-5-14/h1-5,8,11-13H,6-7,9-10H2,(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDHLDBLUPNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates multiple bioactive moieties. The structural components, particularly the triazole and thiazole rings, have been associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The triazole ring is known to act as a pharmacophore, facilitating binding to biological targets that may lead to therapeutic effects. Additionally, the thiazole moiety has been recognized for its potential in drug development due to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiazole ring enhances these effects, potentially through mechanisms involving the disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Activity

Several studies have highlighted the anticancer potential of triazole-thiazole hybrids. For example, compounds similar to the one have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl or thiazole groups can significantly influence potency.

Anticonvulsant Properties

The anticonvulsant activity of related compounds has also been documented. The presence of the thiazole ring is thought to contribute to this activity by modulating neurotransmitter systems or ion channels involved in seizure activity.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that those with a thiazole substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that compounds similar to this compound showed IC50 values ranging from 5 to 15 µM against MCF-7 cells, suggesting promising anticancer potential .

- Anticonvulsant Activity : In a model for epilepsy, derivatives were tested in vivo and demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with some compounds achieving over 80% protection at doses as low as 20 mg/kg .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) | Anticonvulsant Activity |

|---|---|---|---|---|

| Compound A | Triazole + Thiazole | <10 | 5 | Yes |

| Compound B | Triazole + Phenyl | 15 | 10 | No |

| Compound C | Thiazole Only | >20 | 20 | Yes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds, their molecular properties, and biological activities:

Key Observations:

Substituent Impact on Activity :

- The benzimidazole derivative (IC₅₀ = 60.8 nM, ) highlights the importance of aromatic heterocycles in enhancing binding affinity. The target compound’s phenyltriazole group may confer similar stability but with distinct electronic properties.

- Sulfonyl-containing analogs (e.g., ) introduce polar moieties that could improve solubility but may reduce membrane permeability.

Thiazole as a Common Pharmacophore :

The N-(1,3-thiazol-2-yl) group is recurrent in multiple analogs (e.g., ), suggesting its role as a critical binding motif, possibly through interactions with cysteine residues or metal ions in target proteins.

Synthetic Accessibility :

Piperidine-4-carboxamide derivatives in and were synthesized with yields ranging from 10% to 80% , depending on substituent complexity. The target compound’s phenyltriazole group may require multi-step coupling reactions, impacting scalability.

Research Findings and Implications

- Antiviral Potential: Compounds like (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () inhibit SARS-CoV-2, suggesting the target compound’s triazole-thiazole scaffold could be repurposed for antiviral screening .

- Enzyme Inhibition : The benzimidazole analog () demonstrates sub-micromolar activity, implying that the target molecule’s triazole moiety might modulate similar enzymatic targets (e.g., kinases or proteases).

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine-4-carboxamide core formation : Coupling of piperidine-4-carboxylic acid derivatives with thiazole-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Triazole-carbonyl introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 2-phenyl-1,2,3-triazole moiety, followed by acylation .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. Critical parameters :

- Temperature : CuAAC reactions require 50–60°C for optimal cycloaddition .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance acylation efficiency, while aqueous/organic biphasic systems improve CuAAC yields .

Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C20H19N6O2S: 415.1284) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., correlating triazole protons with adjacent carbonyl groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorescence-based substrates. Include positive controls (e.g., staurosporine for kinases) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Data validation : Triplicate runs with statistical analysis (p < 0.05) and comparison to structurally analogous compounds (e.g., 1-(2-chlorobenzoyl)-N-thiazolyl piperidine derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement, validating bond lengths/angles against CSD databases. For example, the triazole C–N bond length should be ~1.32 Å .

- ORTEP visualization : Analyze anisotropic displacement parameters to detect disorder or thermal motion artifacts .

- Validation tools : Check R-factor convergence (<5%) and Fo vs. Fc maps for electron density mismatches .

Q. How can computational modeling optimize reaction pathways or predict metabolite profiles?

Methodological Answer:

- DFT calculations : Simulate reaction intermediates (e.g., acylium ion formation during coupling) using Gaussian09 with B3LYP/6-31G(d) basis set. Compare activation energies for solvent effects .

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., cytochrome P450 enzymes) for metabolite profiling. Use Lamarckian GA with 25 runs and 2.5 Å grid resolution .

- MD simulations : Assess piperidine ring flexibility in aqueous environments (NAMD, 100 ns trajectories) to correlate conformation with bioactivity .

Q. How to address discrepancies in NMR data caused by tautomerism or dynamic effects?

Methodological Answer:

- Variable-temperature NMR : Acquire spectra at 25°C and 60°C to observe coalescence of thiazole or triazole proton splits, indicating tautomeric exchange .

- NOESY experiments : Detect spatial proximity between triazole C5-H and piperidine protons to confirm regiochemistry .

- Comparative analysis : Reference spectra of stable analogs (e.g., methyl-substituted thiazoles) to assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.